2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline
Description
Properties
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCBCWSVCXPHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline typically involves the reaction of 4-(pyridin-2-yl)piperazine with benzyl chloride under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the aniline group . The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine or aniline compounds .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to 2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline exhibit potential antidepressant properties. For instance, piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Table 1: Antidepressant Activity of Piperazine Derivatives
Organic Synthesis
C–H Bond Amination
The compound has been utilized as a directing group in C–H bond amination reactions. Specifically, 2-(pyridin-2-yl)aniline derivatives have demonstrated effectiveness in facilitating the functionalization of aromatic compounds through C–H activation strategies mediated by transition metals like copper .
Case Study: C–H Functionalization
In a study published in the Royal Society of Chemistry, researchers demonstrated that using 2-(pyridin-2-yl)aniline as a directing group allowed for the successful amination of various benzamide derivatives with good yields and functional group tolerance. This approach highlights the versatility of pyridine derivatives in organic synthesis .
Biological Research
Anticancer Properties
Emerging studies suggest that piperazine-containing compounds may exhibit anticancer activity. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Table 2: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 15.0 | |
| Related Compound A | Lung Cancer | 10.5 | |
| Related Compound B | Colorectal Cancer | 12.0 |
Pharmacological Studies
Receptor Binding Studies
Pharmacological profiling has shown that piperazine derivatives can interact with various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). These interactions are crucial for developing new therapeutics targeting neurological disorders .
Mechanism of Action
The mechanism of action of 2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and enzymes . The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological pathways . For example, it may bind to adrenergic receptors, affecting cardiovascular function and neurotransmission .
Comparison with Similar Compounds
Positional Isomers
4-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline (PPMA)
- Structure : The methylene bridge connects the piperazine to the para position of the aniline ring.
- Properties : Despite its structural similarity, PPMA exhibits distinct electronic properties due to the para-substitution, which may alter its corrosion inhibition efficiency compared to the ortho-substituted target compound. HR-SEM and FT-IR studies highlight its adsorption behavior on metal surfaces in CO2-rich environments .
Nitro- and Sulfonyl-Substituted Derivatives
Compounds such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) and its analogs (9g–9j) feature nitro groups and sulfonyl substituents on the piperazine ring (Table 1).
Table 1: Key Properties of Nitro-Sulfonyl Piperazine-Aniline Derivatives
| Compound ID | Substituent on Piperazine | LCMS Retention Time (min) | Purity (%) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 9f | Phenylsulfonyl | 2.289 | >98 | 454.1 |
| 9g | 3,4-Dichlorophenylsulfonyl | 2.637 | 8 | 522.0 |
| 9h | 4-Trifluoromethylphenylsulfonyl | 2.551 | 21 | 522.1 |
| 9j | 4-Fluorophenylsulfonyl | 2.326 | 31 | 472.1 |
- Sulfonyl groups enhance polarity and may improve solubility but reduce membrane permeability .
Heterocyclic and Bulky Substituents
- 2-[4-[2-(3,4-Dimethoxyphenyl)ethyl]piperazin-1-yl]aniline (CAS 1049-80-5): Incorporates a dimethoxyphenethyl group on piperazine, increasing lipophilicity and steric bulk. The methoxy groups could enhance π-π stacking interactions but reduce metabolic stability compared to the pyridine-substituted target .
- 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline (CAS 68180-26-7): Replaces pyridine with morpholine, a saturated oxygen-containing heterocycle. This modification alters hydrogen-bonding capacity and solubility profiles .
Benzyl and Piperidine Derivatives
- 2-(4-Benzyl-piperazin-1-yl)aniline (CAS 199105-17-4): Features a benzyl group on piperazine, which is purely lipophilic. The absence of a heteroaromatic ring (e.g., pyridine) may limit electronic interactions in biological systems .
- 4-(Piperidin-1-ylsulfonyl)aniline (CAS 6336-68-1): Contains a piperidine-sulfonyl group, introducing strong electron-withdrawing effects that could deactivate the aniline ring compared to the target compound’s electron-donating methylene bridge .
Complex Multi-Substituted Derivatives
- 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 1254058-34-8): Combines piperidine and piperazine rings with a methoxy group. The added rigidity and methoxy substituent may enhance selectivity in receptor binding but complicate synthesis .
- 4-(4-(3-(2-(4-Chlorophenyl)-...))aniline (CAS 1799522-68-1): A highly complex derivative with multiple substituents (chlorophenyl, isopropyl, methylsulfonyl). Such structures are tailored for high-affinity interactions in drug discovery but lack the simplicity of the target compound’s design .
Biological Activity
2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline, also known by its CAS number 1016750-36-9, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H20N4
- Molecular Weight : 268.3568 g/mol
The structure of this compound features a piperazine ring substituted with a pyridine moiety, which is crucial for its biological activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anticancer Activity : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells. For instance, derivatives targeting dihydrofolate reductase (DHFR) have demonstrated significant anticancer potential due to their ability to interfere with folate metabolism in cancer cells .
- Neuropharmacological Effects : The piperazine moiety is associated with neuroactive properties. Studies suggest that such compounds might influence neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders .
Case Studies and Research Findings
-
Inhibition of Dihydrofolate Reductase :
- A study evaluated the inhibitory effects of related compounds on DHFR, highlighting that modifications in the piperazine and pyridine groups significantly enhanced potency against this enzyme. This inhibition is critical in cancer therapy as it reduces the availability of tetrahydrofolate necessary for DNA synthesis .
- Neuroprotective Studies :
-
Corrosion Inhibition :
- Interestingly, 4-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline was studied for its corrosion inhibition properties in mild steel under CO2 atmosphere conditions. This highlights the versatility of pyridine-piperazine derivatives beyond biological applications, showcasing their utility in material science .
Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline?
Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and catalytic reduction. A common approach includes:
- Step 1: Coupling 4-(pyridin-2-yl)piperazine with a halogenated aniline derivative (e.g., 2-aminobenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-methyl-aniline backbone .
- Step 2: Reduction of nitro intermediates (if applicable) using catalytic hydrogenation (e.g., Pd/C with H₂) or hydrazine monohydrate in ethanol .
- Critical Reagents: Palladium on carbon (5–10% mole ratio) and hydrazine are effective for nitro group reduction .
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the aromatic proton environment, piperazine methylene protons (~δ 2.5–3.5 ppm), and pyridinyl signals (~δ 8.0–8.5 ppm) .
- HPLC-MS: High-resolution mass spectrometry (HRMS) for molecular weight validation and purity assessment (>95%) .
- Elemental Analysis: Verify C, H, N composition against theoretical values (e.g., C₁₆H₁₉N₅) .
Advanced: How can researchers resolve discrepancies in reported biochemical activity data for this compound?
Answer:
Discrepancies often arise from:
- Environmental Factors: pH and temperature variations alter receptor-binding efficacy. For example, protonation of the piperazine nitrogen at physiological pH (~7.4) enhances affinity for serotonin receptors .
- Experimental Design: Standardize assays (e.g., radioligand binding for 5-HT₁A receptors) across labs to minimize variability .
- Data Normalization: Use internal controls (e.g., reference ligands like WAY-100635) to calibrate activity measurements .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dopamine D₂ or serotonin receptors. Validate with crystallographic data (if available) .
- QSAR Models: Train models on piperazine-containing analogs to predict logP, solubility, and BBB permeability .
- MD Simulations: Assess stability of receptor-ligand complexes over 100-ns trajectories to identify critical binding residues .
Basic: How does the structural flexibility of the piperazine ring influence biological activity?
Answer:
- Conformational Dynamics: The piperazine ring adopts chair or boat conformations, modulating steric accessibility to receptors. Methyl or pyridinyl substitutions at the 4-position restrict flexibility, enhancing selectivity .
- SAR Studies: Replace the pyridinyl group with bulkier substituents (e.g., phenyl) to evaluate steric effects on activity .
Advanced: What strategies mitigate oxidative degradation during storage and handling?
Answer:
- Stabilization: Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the aniline group .
- Additives: Include antioxidants (e.g., BHT at 0.01% w/v) in solution formulations .
- Degradation Monitoring: Track peroxide formation via HPLC with UV detection (λ = 254 nm) .
Basic: What are the primary biochemical pathways influenced by this compound?
Answer:
- Receptor Targets: Binds to GPCRs (e.g., 5-HT₁A, D₂), altering cAMP signaling and MAPK pathways .
- Enzyme Inhibition: Potential inhibition of monoamine oxidases (MAOs) due to structural similarity to phenylpiperazine analogs .
Advanced: How can researchers optimize selectivity over off-target receptors (e.g., α₁-adrenergic)?
Answer:
- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -CF₃) on the aniline ring to reduce α₁ affinity .
- Pharmacophore Filtering: Use Schrödinger’s Phase to exclude conformers overlapping with α₁-adrenergic pharmacophores .
Basic: What safety precautions are essential for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation; work in a fume hood .
- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can in vivo efficacy be validated while addressing metabolic instability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
